Enzastaurin - 170364-57-5

Enzastaurin

Catalog Number: EVT-253803
CAS Number: 170364-57-5
Molecular Formula: C32H29N5O2
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(1-methyl-3-indolyl)-4-[1-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-indolyl]pyrrole-2,5-dione is a member of indoles and a member of maleimides.
Enzastaurin, an investigational, targeted, oral agent, will be evaluated at more than 100 sites worldwide for the treatment of relapsed glioblastoma multiforme (GBM), an aggressive and malignant form of brain cancer.

LY326020

Compound Description: LY326020 is the major active metabolite of Enzastaurin. It also acts as a protein kinase C β (PKCβ) inhibitor, similar to Enzastaurin .

Midostaurin

Compound Description: Midostaurin is an investigational N-benzylstaurosporine derivative. It also acts as a PKC inhibitor but is less selective than Enzastaurin, targeting a broader range of kinases.

Staurosporine

Compound Description: Staurosporine is a natural product initially isolated from bacteria. It's a potent but non-selective inhibitor of protein kinases, including PKC .

Bisindolylmaleimide Derivatives

Compound Description: Enzastaurin belongs to the bisindolylmaleimide class of compounds, characterized by their ability to inhibit PKC . Other bisindolylmaleimide derivatives have been explored for various therapeutic applications.

Source and Classification

Enzastaurin, also known by its developmental code LY317615, belongs to the class of acyclic bisindolylmaleimides. It was initially synthesized as a specific inhibitor of protein kinase C beta based on the natural compound staurosporine, which is known for its ability to interfere with protein kinase C signaling pathways. Enzastaurin has been investigated in various preclinical and clinical studies for its potential therapeutic effects against several types of cancer, including carcinomas, glioblastoma, melanoma, and hematological malignancies .

Synthesis Analysis

The synthesis of Enzastaurin involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available indole derivatives.
  2. Formation of Maleimide: A maleic anhydride intermediate is prepared and subsequently converted into a maleimide compound.
  3. Cyclization: The reaction involves cyclizing the indole with the maleimide to form the bisindolylmaleimide structure.
  4. Purification: The final product is purified using techniques such as column chromatography.

The synthetic route has been optimized to yield high purity and yield of Enzastaurin suitable for biological evaluation .

Molecular Structure Analysis

Enzastaurin has a complex molecular structure characterized by its bisindolylmaleimide framework. The molecular formula is C21_{21}H22_{22}N2_{2}O3_{3}, and its molecular weight is approximately 350.41 g/mol. The structure features:

  • Indole Rings: Two indole moieties that provide the necessary pharmacophore for protein kinase C inhibition.
  • Maleimide Core: A maleimide group that enhances binding affinity to protein targets.

The three-dimensional conformation allows for effective interaction with the ATP-binding site of protein kinase C beta, which is crucial for its inhibitory action .

Chemical Reactions Analysis

Enzastaurin primarily participates in reactions involving:

  • Protein Kinase Inhibition: It binds to the active site of protein kinase C beta, preventing phosphorylation of target substrates.
  • Drug Interactions: Studies have shown that Enzastaurin can modulate drug efflux mechanisms by inhibiting ABCB1-mediated transport, enhancing the efficacy of co-administered chemotherapeutic agents .

The compound exhibits a low IC50 value (approximately 6 nM), indicating potent inhibitory activity against protein kinase C beta .

Mechanism of Action

The mechanism by which Enzastaurin exerts its effects involves several pathways:

  1. Inhibition of Protein Kinase C: By blocking protein kinase C beta activity, Enzastaurin disrupts downstream signaling pathways that promote cell proliferation and survival.
  2. Induction of Apoptosis: Treatment with Enzastaurin has been shown to significantly increase apoptosis in cancer cells by altering the expression levels of pro-apoptotic and anti-apoptotic proteins.
  3. Anti-Angiogenic Effects: Enzastaurin also inhibits angiogenesis by downregulating factors such as vascular endothelial growth factor C and hypoxia-inducible factor 1-alpha .

These mechanisms collectively contribute to its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Enzastaurin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely reported but can be determined through experimental methods in laboratory settings.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Enzastaurin has several scientific applications:

  1. Cancer Therapy: It is primarily investigated for use in treating various cancers due to its ability to inhibit tumor growth and metastasis.
  2. Combination Therapy: Enzastaurin has shown promise when used in combination with other chemotherapeutic agents, enhancing their efficacy by overcoming drug resistance mechanisms.
  3. Research Tool: It serves as a valuable tool for studying protein kinase C signaling pathways and their roles in cancer biology.

Clinical trials have indicated that Enzastaurin is well tolerated among patients and demonstrates encouraging activity across various tumor types .

Molecular Mechanisms of Action

Protein Kinase Cβ (PKCβ) Isoform-Specific Inhibition

Enzastaurin (LY317615.HCl) represents a class of bisindolylmaleimide derivatives specifically engineered as an ATP-competitive inhibitor targeting serine/threonine kinases. Its design centers on achieving isoform selectivity against PKCβ, a crucial signaling node in oncogenesis and tumor angiogenesis [1] [2].

Structural Basis of ATP-Binding Site Interaction

Enzastaurin's molecular architecture features a maleimide core flanked by substituted indole rings, facilitating precise interaction with the kinase domain. This conformation allows deep penetration into the ATP-binding cleft of PKCβ. Key interactions involve:

  • Hydrophobic pocket occupation: The indole rings engage hydrophobic residues (Val390, Leu354) within the catalytic site, displacing ATP.
  • Hydrogen bonding network: Critical hydrogen bonds form between the maleimide carbonyl oxygen and the hinge region residue Glu422, stabilizing inhibitor binding [2].
  • Selectivity determinants: Subtle differences in the size and hydrophobicity of the ATP-binding pocket between PKCβ and other PKC isoforms (e.g., PKCα, PKCθ, PKCε) underpin enzastaurin's 6 nM IC₅₀ against PKCβ versus weaker inhibition of other isoforms at micromolar concentrations [1] [6]. This structural specificity minimizes off-target kinase effects at therapeutic doses.

Table 1: Key Structural Interactions of Enzastaurin within the PKCβ ATP-Binding Site

Interaction TypeEnzastaurin Functional GroupPKCβ ResidueFunctional Significance
Hydrophobic InteractionIndole RingsVal390, Leu354Displaces adenine ring of ATP, occupying hydrophobic pocket
Hydrogen BondingMaleimide Carbonyl OxygenGlu422 (hinge region)Mimics ATP adenine-NH interaction, stabilizes binding
Steric ComplementarityOverall 3D StructurePKCβ-specific ATP cavityExploits unique PKCβ cavity dimensions for isoform selectivity
Electrostatic InteractionBasic side chainAsp552Potential salt bridge formation enhancing affinity

Downstream Suppression of PI3K/AKT Pathway Signaling

Beyond direct PKCβ inhibition, enzastaurin significantly disrupts the pro-survival PI3K/AKT cascade, a critical vulnerability in many cancers. Mechanistically:

  • PKCβ-PI3K cross-talk blockade: Activated PKCβ often cooperates with or directly phosphorylates elements of the PI3K complex. Enzastaurin impedes this cross-activation, reducing phosphatidylinositol (3,4,5)-trisphosphate (PIP3) generation at the plasma membrane [1].
  • AKT dephosphorylation: Reduced PIP3 levels prevent AKT's pleckstrin homology (PH) domain recruitment and its subsequent phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2). Studies in colon (GEO) and prostate (PC3) cancer models demonstrate dose-dependent reduction of pAKT(Ser473) levels following enzastaurin treatment [4].
  • Consequential inhibition of AKT effectors: Loss of active pAKT leads to diminished phosphorylation of downstream substrates:
  • GSK3β phosphorylation (Ser9): Inhibition maintains GSK3β in its active state, promoting degradation of pro-growth proteins like cyclin D1.
  • mTORC1/S6K signaling: Reduced phosphorylation of p70S6 kinase (Thr389) and ribosomal protein S6 (Ser240/244), attenuating protein translation and cell growth [1] [4] [6].
  • Cell cycle arrest: Downregulation of cyclin D1, coupled with accumulation of p27Kip1, drives potent G1 phase arrest, particularly evident in GNAQ-mutant uveal melanoma cells [6].

Table 2: Key Downstream Effects of PI3K/AKT Pathway Inhibition by Enzastaurin

Target MoleculePhosphorylation Site AffectedFunctional ConsequenceValidating Evidence
AKTSer473, Thr308Loss of kinase activity, reduced pro-survival signalingReduced pAKT in GEO, PC3, GNAQ-mutant UM cells [4] [6]
GSK3βSer9 (inhibition)Increased GSK3β activity, degradation of β-catenin/cyclin D1Elevated active GSK3β; reduced cyclin D1 [1] [6]
p70S6 KinaseThr389Inhibition of ribosomal biogenesis & protein translationReduced pp70S6K in tumor xenografts and cell lines [4]
S6 Ribosomal ProteinSer240/244Reduced translational capacityCorrelates with pp70S6K inhibition [1]
FoxO Transcription FactorsMultiple (dephosphorylation)Nuclear translocation, activation of pro-apoptotic genesObserved in lymphoid malignancies [2]

Cross-Talk with mTOR and Angiogenesis Regulation

Enzastaurin exerts significant anti-angiogenic effects, primarily mediated through its impact on PKCβ and interconnected mTOR signaling, alongside direct suppression of Vascular Endothelial Growth Factor (VEGF):

  • VEGF transcriptional repression: PKCβ activation stimulates HIF-1α activity and VEGF gene transcription. Enzastaurin treatment potently reduces VEGF mRNA expression and protein secretion. In gefitinib-resistant colon cancer (GEO-GR) models, enzastaurin significantly decreased tumor VEGF levels, contributing to its in vivo efficacy [4].
  • mTOR pathway modulation: While not a direct mTOR inhibitor, enzastaurin impacts mTOR signaling through dual pathways:
  • AKT-dependent route: As AKT is a major activator of mTORC1 (via TSC2/Rheb), enzastaurin-mediated AKT inhibition indirectly suppresses mTORC1 kinase activity [1] [4].
  • PKC-dependent route: PKC isoforms can regulate mTORC1 independently of AKT. Enzastaurin potentially disrupts this signal, further contributing to reduced p70S6K/S6 phosphorylation observed in treated cells and xenografts [3] [4].
  • Functional anti-angiogenesis: The combined effect of VEGF suppression and mTOR pathway inhibition disrupts endothelial cell proliferation, migration, and survival. Enzastaurin reduced microvessel density in preclinical tumor models, confirming its anti-angiogenic potential downstream of PKCβ inhibition [2] [4].

Induction of Apoptosis via BAD Pathway Modulation

A critical mechanism underlying enzastaurin's antitumor activity is the promotion of mitochondrial apoptosis, orchestrated through the BCL-2 protein family:

  • BAD dephosphorylation and activation: Active PKCβ and AKT phosphorylate the pro-apoptotic protein BAD at Ser136 (AKT site) and Ser112 (potential PKC/RSK site), sequestering it in the cytoplasm via 14-3-3 proteins. Enzastaurin treatment, by inhibiting both PKCβ and AKT, leads to BAD dephosphorylation. Dephosphorylated BAD translocates to mitochondria, where it binds and neutralizes anti-apoptotic proteins BCL-2 and BCL-XL [2] [4] [6].
  • Mitochondrial permeabilization: BAD binding displaces activator BH3-only proteins (e.g., BIM) or directly activates BAX/BAK. This triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase cascade activation [2].
  • Downregulation of anti-apoptotic proteins: Enzastaurin consistently reduces levels of key survival proteins:
  • BCL-2: Transcriptional repression or enhanced degradation contributes to reduced BCL-2 protein levels in sensitive cells (e.g., GNAQ-mutant uveal melanoma, lymphoma cells) [6].
  • Survivin (BIRC5): This Inhibitor of Apoptosis Protein (IAP) is transcriptionally regulated by PKCβ and AKT pathways. Enzastaurin treatment markedly decreases survivin expression, lowering the threshold for caspase activation and cell death [4] [6].
  • Caspase activation: The culmination of BAD activation, BCL-2/BCL-XL neutralization, and survivin downregulation is efficient activation of caspases-9 and -3, leading to apoptotic execution. This has been demonstrated via increased PARP cleavage in responsive cell lines [2] [6].

Table 3: Enzastaurin-Induced Modulation of Apoptotic Regulators

Pro-Apoptotic EffectTarget MoleculeChange Induced by EnzastaurinFunctional ConsequenceCell Line / Model Evidence
Direct ActivatorBADDephosphorylation (Ser112, Ser136)Mitochondrial translocation, BCL-2/BCL-XL neutralizationLymphoma, Uveal Melanoma [2] [6]
Anti-apoptotic DownregulationBCL-2Decreased protein expressionReduced inhibition of BAX/BAK, sensitization to MOMPUveal Melanoma (GNAQ mut), DLBCL models [6]
Anti-apoptotic DownregulationSurvivin (BIRC5)Decreased mRNA and protein expressionLoss of IAP-mediated caspase inhibitionGEO, PC3, Uveal Melanoma [4] [6]
Effector ActivationCaspase-9, Caspase-3Increased cleavage/activationProteolytic execution phase of apoptosisMultiple cell lines (Omm1.3, Mel202, 92.1, Lymphoma) [2] [6]
Pro-apoptotic ShiftBax/Bcl-2 RatioIncreased RatioFavors mitochondrial apoptosisCorrelates with sensitivity in preclinical models

Properties

CAS Number

170364-57-5

Product Name

Enzastaurin

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Molecular Formula

C32H29N5O2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7

Synonyms

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.